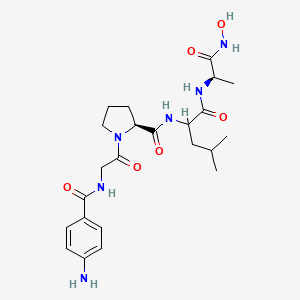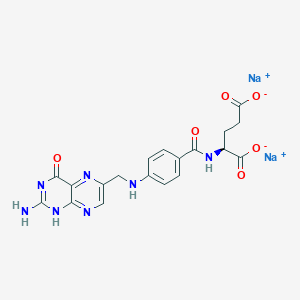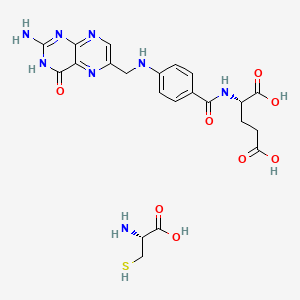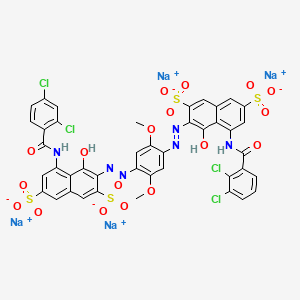
2,7-Naphthalenedisulfonic acid, 5-((2,3-dichlorobenzoyl)amino)-3-((4-((8-((2,4-dichlorobenzoyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-4-hydroxy-, tetrasodium salt
Overview
Description
FP-21399 is a bis(disulfonaphthalene) derivative that has garnered significant attention for its potential in treating human immunodeficiency virus (HIV) infections. This compound functions as a fusion inhibitor, preventing the entry of HIV into uninfected cells by blocking the virus’s ability to fuse with the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FP-21399 involves multiple steps. The process begins with the acylation of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid using 2,3-dichlorobenzoyl chloride under Schotten-Baumann conditions to produce a dichlorobenzamido compound. This intermediate is then subjected to diazotization using 2,5-dimethoxy-4-nitroaniline, followed by coupling with naphthol disulfonate to yield a diazo adduct. The nitro group in this adduct is subsequently reduced using sodium sulfide to produce the amino derivative .
Industrial Production Methods
Industrial production of FP-21399 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
FP-21399 primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and nitro groups. The compound can also participate in reduction reactions, particularly the reduction of nitro groups to amino groups .
Common Reagents and Conditions
Substitution Reactions: Diazotization using sodium nitrite and hydrochloric acid.
Reduction Reactions: Sodium sulfide is commonly used for the reduction of nitro groups.
Major Products
The major products formed from these reactions include various diazo and amino derivatives, which are intermediates in the synthesis of FP-21399 .
Scientific Research Applications
FP-21399 has been extensively studied for its potential in treating HIV infections. It blocks the entry of HIV into CD4+ cells by inhibiting the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on host cells. This makes it a promising candidate for antiretroviral therapy .
In addition to its antiviral properties, FP-21399 has shown potential in other areas of research:
Chemistry: Used as a model compound for studying bis(disulfonaphthalene) derivatives.
Biology: Investigated for its effects on cell membrane fusion processes.
Medicine: Explored as a therapeutic agent for other viral infections and diseases involving cell membrane fusion
Mechanism of Action
FP-21399 exerts its effects by binding to the HIV envelope glycoprotein gp120. This binding prevents the interaction between gp120 and the CD4 receptor on host cells, thereby blocking the entry of the virus into the cells. The compound also inhibits the fusion of infected and uninfected CD4+ cells, further preventing the spread of the virus .
Comparison with Similar Compounds
FP-21399 is unique among fusion inhibitors due to its specific interaction with the HIV envelope glycoprotein gp120. Similar compounds include:
Zintevir: Another fusion inhibitor that targets the gp120-CD4 interaction.
BMS-378806: A small molecule inhibitor that blocks the interaction between gp120 and the CD4 receptor.
Enfuvirtide (T20): A fusion inhibitor that prevents the fusion of the viral and cellular membranes.
FP-21399 stands out due to its high affinity for lymph nodes and its ability to block the interaction between gp120 and antibodies directed against the V3 loop of the viral envelope protein .
Properties
CAS No. |
170020-61-8 |
|---|---|
Molecular Formula |
C42H24Cl4N6Na4O18S4 |
Molecular Weight |
1262.7 g/mol |
IUPAC Name |
tetrasodium;5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C42H28Cl4N6O18S4.4Na/c1-69-30-16-27(50-52-38-33(74(66,67)68)11-18-9-21(72(60,61)62)14-29(35(18)40(38)54)48-42(56)23-4-3-5-24(44)36(23)46)31(70-2)15-26(30)49-51-37-32(73(63,64)65)10-17-8-20(71(57,58)59)13-28(34(17)39(37)53)47-41(55)22-7-6-19(43)12-25(22)45;;;;/h3-16,53-54H,1-2H3,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
InChI Key |
JZGXIWOIOQUZFS-UHFFFAOYSA-J |
SMILES |
COC1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=C(C(=CC=C4)Cl)Cl)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C7=C(C=C(C=C7)Cl)Cl)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=C(C(=CC=C4)Cl)Cl)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C7=C(C=C(C=C7)Cl)Cl)O.[Na+].[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FP-21399; FP21399; FP 21399 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






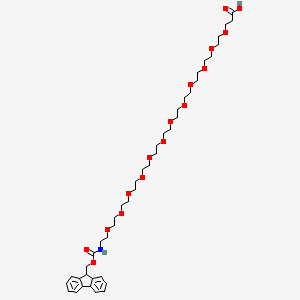
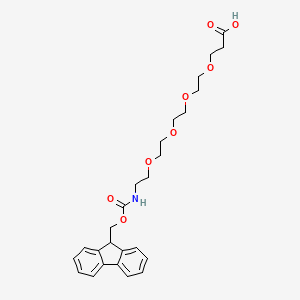
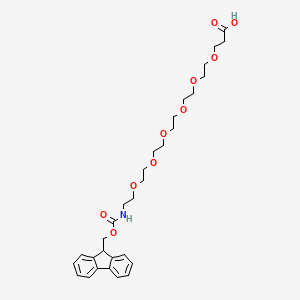
![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)
![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)
